![molecular formula C8H9NO3 B2607010 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid CAS No. 1368177-97-2](/img/structure/B2607010.png)
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
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Overview
Description
“2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1368177-97-2 . It has a molecular weight of 167.16 . The IUPAC name for this compound is (5-cyclopropyl-3-isoxazolyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid” is 1S/C8H9NO3/c10-8(11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 167.16 .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Amino Acids: A study by Burger et al. (1992) describes the synthesis of amino acid derivatives using compounds related to 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid. These derivatives are significant for the synthesis of various natural and non-natural α-amino acids and their derivatives, including 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger, Rudolph, Neuhauser, & Gold, 1992).
Pharmacology and Biological Activities
- Pharmacological Profile of Derivatives: Laufer et al. (1994) reported on a pyrrolizine derivative, which is a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase. This compound showed various pharmacological activities including anti-inflammatory and analgesic properties in animal experiments without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Organic Chemistry and Synthesis
- Cyclopalladation and Organometallic Chemistry: Mawo et al. (2007) studied the cyclopalladation of 2-oxazolines, including derivatives of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid, providing insights into the formation of isomeric compounds and their molecular structures (Mawo, Mustakim, Young, Hoffmann, & Smoliakova, 2007).
Material Science and Analytical Techniques
- Fluorographic Detection in Polyacrylamide Gels: Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid for the detection of radioactivity in polyacrylamide gels. This method provided a simple, sensitive, and efficient alternative for fluorographic analysis (Skinner & Griswold, 1983).
Medicinal Chemistry and Drug Design
- Inhibition of Aldose Reductase: La Motta et al. (2008) synthesized and tested oxazol-4-yl-acetic acids, which include derivatives of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid, for their ability to inhibit aldose reductase. This is significant in the context of preventing cataract development (La Motta, Sartini, Salerno, Simorini, Taliani, Marini, Da Settimo, Marinelli, Limongelli, & Novellino, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBXFEXSJWIJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid | |
CAS RN |
1368177-97-2 |
Source
|
Record name | 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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